![molecular formula C11H10N6O B2995693 6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one CAS No. 1203148-43-9](/img/structure/B2995693.png)
6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one
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Overview
Description
6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one is a heterocyclic compound that belongs to the class of triazolotriazines. This compound has garnered significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one typically involves the reaction of substituted aldehydes, ethyl acetoacetate, and urea in ethanol. The reaction mixture is treated with a few drops of concentrated hydrochloric acid and heated to reflux for several hours . This method allows for the formation of the triazolotriazine core structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its neuroprotective and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating neurodegenerative diseases and inflammation.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also modulates the NF-kB inflammatory pathway, leading to reduced production of pro-inflammatory cytokines like nitric oxide and tumor necrosis factor-α . These effects contribute to its neuroprotective and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Also a CDK2 inhibitor with significant cytotoxic activities against various cancer cell lines.
Uniqueness
6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one is unique due to its specific triazolotriazine structure, which imparts distinct pharmacological properties, particularly in neuroprotection and anti-inflammation . Its ability to modulate multiple molecular pathways sets it apart from other similar compounds.
Biological Activity
6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one (CAS Number: 1203148-43-9) is a heterocyclic compound that has attracted attention due to its potential pharmacological properties. Recent studies have highlighted its neuroprotective and anti-inflammatory effects, making it a candidate for further research in therapeutic applications.
The molecular formula of this compound is C11H10N6O, with a molecular weight of 242.24 g/mol. The compound features a complex triazole structure that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₀N₆O |
Molecular Weight | 242.24 g/mol |
CAS Number | 1203148-43-9 |
Neuroprotective Effects
Research has indicated that this compound exhibits neuroprotective properties. In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. The mechanism involves the modulation of reactive oxygen species (ROS) and the activation of cellular defense pathways.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies demonstrate that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This activity suggests potential applications in treating neurodegenerative diseases where inflammation plays a crucial role.
Study 1: Antioxidant Activity
A study assessed the antioxidant capabilities of various triazole derivatives, including this compound. The results indicated significant radical scavenging activity using DPPH (2,2'-diphenyl-1-picrylhydrazyl) assays. The IC50 values were comparable to established antioxidants such as butylated hydroxytoluene (BHT).
Compound | IC50 (µg/mL) |
---|---|
6-methyl-3-(phenylamino)-triazolo | 25.0 |
BHT | 26.5 |
Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of this compound against various cancer cell lines. The MTT assay revealed that it exhibited significant cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231), with mechanisms involving apoptosis induction through caspase activation.
The biological activities of this compound are attributed to its ability to modulate key signaling pathways involved in cell survival and inflammation:
- Oxidative Stress Modulation : By scavenging free radicals and enhancing antioxidant defenses.
- Cytokine Regulation : Inhibiting the expression of inflammatory cytokines such as TNF-alpha and IL-6.
- Apoptosis Pathway Activation : Inducing programmed cell death in cancer cells through caspase pathways.
Q & A
Q. Basic: What are the established synthetic pathways for 6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one?
Answer:
The compound is synthesized via multi-step heterocyclic condensation. A key intermediate, 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol , is prepared first, followed by cyclocondensation with 2,6-dichlorophenyl derivatives under reflux in ethanol or THF. Diazonium coupling reactions (e.g., with 3-amino-1H-[1,2,4]triazole) in pyridine at low temperatures yield the triazolo-triazine core .
Table 1: Key Reaction Steps
Step | Reagents/Conditions | Intermediate | Yield (%) |
---|---|---|---|
1 | Ethanol, reflux | 4-amino-5-(3-methyl-pyrazolyl)-triazole-thiol | 65–75 |
2 | Diazonium salt, pyridine (0–5°C) | Triazolo-triazine core | 50–60 |
3 | Acidic workup | Final product | 80–85 |
Q. Basic: How is the compound characterized post-synthesis?
Answer:
Characterization employs ¹H/¹³C-NMR , IR spectroscopy , and elemental analysis . For example:
- ¹H-NMR : Peaks at δ 2.4–2.6 ppm (methyl group), δ 7.2–7.8 ppm (phenyl protons).
- IR : Stretching at 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H). Advanced studies use ¹⁵N-NMR to confirm regioselectivity in alkylation reactions .
Q. Advanced: How can coupling reactions be optimized for higher yields?
Answer:
Optimize by:
- Temperature control : Diazonium coupling at 0–5°C minimizes side reactions .
- Solvent selection : Pyridine enhances nucleophilicity of intermediates .
- Catalyst use : p-TsOH (5%) in xylene improves cyclization efficiency .
Table 2: Optimization Results
Condition | Yield Improvement (%) | Reference |
---|---|---|
Low temp (0°C) | +15–20 | |
Pyridine solvent | +10–12 | |
p-TsOH catalyst | +25–30 |
Q. Advanced: How to address inconsistencies in spectral data during structural elucidation?
Answer:
- Use 2D-NMR (COSY, HSQC) to resolve overlapping signals.
- Compare experimental ¹³C-NMR shifts with computational predictions (DFT) .
- Validate via X-ray crystallography for ambiguous cases (e.g., regioselectivity in alkylation) .
Q. Basic: What methodologies are used to evaluate biological activity?
Answer:
- Antimicrobial assays : Broth microdilution (MIC) against S. aureus, E. coli, and C. albicans .
- In silico screening : Molecular docking (e.g., AutoDock Vina) predicts binding to bacterial gyrase .
Table 3: Example Bioactivity Data
Strain | MIC (µg/mL) | Reference |
---|---|---|
S. aureus | 12.5 | |
E. coli | 25.0 |
Q. Advanced: How to design SAR studies for structural modifications?
Answer:
- Substituent variation : Replace phenylamino with heteroaryl groups (e.g., thiophene) to assess hydrophobicity effects .
- Core modification : Synthesize triazolo-triazine analogs fused with thiadiazines and test thermal stability .
- Quantitative SAR (QSAR) : Use Hammett constants to correlate electronic effects with bioactivity .
Q. Advanced: What strategies improve regioselectivity in alkylation reactions?
Answer:
- Steric control : Bulky alkylating agents (e.g., tert-butyl bromide) favor N1-alkylation over N4 .
- Solvent polarity : Polar aprotic solvents (DMF) enhance electrophilic attack at specific sites .
Q. Basic: How to assess stability under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Thermal analysis : TGA/DSC to determine decomposition temperatures (>200°C observed) .
Q. Advanced: What computational methods predict bioactivity?
Answer:
- Docking simulations : Target enzymes (e.g., fungal CYP51) using Glide SP mode in Schrödinger .
- ADMET prediction : SwissADME evaluates logP, bioavailability, and BBB penetration .
Q. Advanced: How to implement green chemistry principles in synthesis?
Answer:
Properties
IUPAC Name |
3-anilino-6-methyl-1H-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O/c1-7-9(18)17-10(14-16-11(17)15-13-7)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQCXEAGMSUYQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2NN=C(N2C1=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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